molecular formula C17H22O4 B11723488 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid

3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid

Cat. No.: B11723488
M. Wt: 290.4 g/mol
InChI Key: COUZHCLJVOYYMR-UHFFFAOYSA-N
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Description

3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid (IUPAC name: (2E)-3-[2-(cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid) is a synthetic phenylpropenoic acid derivative with the molecular formula C₁₇H₂₂O₄ and a molecular weight of 298.35 g/mol . Structurally, it features a conjugated acrylic acid backbone attached to a di-substituted phenyl ring: a cyclohexyloxy group at position 2 and an ethoxy group at position 2. This compound is utilized as a building block in organic synthesis and pharmacological research, particularly in the development of anti-inflammatory and antioxidant agents . Its stereochemistry (E-configuration) and lipophilic substituents enhance membrane permeability and stability compared to simpler analogs .

Properties

IUPAC Name

3-(2-cyclohexyloxy-3-ethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O4/c1-2-20-15-10-6-7-13(11-12-16(18)19)17(15)21-14-8-4-3-5-9-14/h6-7,10-12,14H,2-5,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUZHCLJVOYYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OC2CCCCC2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the hydroboration of alkenes or alkynes to form organoborane intermediates, which can then be converted to the desired product through subsequent reactions . The choice of reagents and reaction conditions can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of acrylic acid derivatives, including 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid, often involves the catalytic oxidation of propene to acrylic acid via acrolein . This method has largely supplanted older techniques such as acrylonitrile hydrolysis and the modified Reppe process due to its efficiency and cost-effectiveness.

Mechanism of Action

The mechanism of action of 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid involves its interaction with various molecular targets and pathways. The acrylic acid moiety can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules . This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of phenylacrylic acids, which are characterized by a propenoic acid moiety linked to a substituted aromatic ring. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid C₁₇H₂₂O₄ Cyclohexyloxy (2), Ethoxy (3) 298.35 High lipophilicity; synthetic precursor
3-(4-Benzyloxy-3-ethoxyphenyl)acrylic acid C₁₈H₁₈O₄ Benzyloxy (4), Ethoxy (3) 298.34 Intermediate in polymer chemistry
(E)-3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid C₁₅H₁₈O₄ Cyclopentyloxy (3), Methoxy (4) 262.30 Lower steric hindrance than cyclohexyl
(E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid C₁₂H₁₄O₄ Ethoxy (4), Methoxy (3) 222.09 Antioxidant activity; food additive
Caffeic acid (3,4-dihydroxybenzeneacrylic acid) C₉H₈O₄ Hydroxyl (3,4) 180.16 Natural antioxidant; anti-inflammatory
m-Coumaric acid (3-(3-hydroxyphenyl)acrylic acid) C₉H₈O₃ Hydroxyl (3) 164.16 UV-protective agent; plant metabolite

Key Observations

Substituent Effects on Lipophilicity :

  • The cyclohexyloxy group in the target compound confers higher lipophilicity (logP ~3.5) compared to benzyloxy (logP ~3.2) or smaller alkoxy groups (e.g., methoxy: logP ~1.9) . This enhances membrane permeability, making it suitable for drug delivery applications .
  • Hydroxyl-substituted analogs (e.g., caffeic acid) exhibit higher polarity and water solubility but lower metabolic stability .

Biological Activity: Antioxidant Potential: The ethoxy and methoxy derivatives (e.g., C₁₂H₁₄O₄) show moderate free-radical scavenging activity (IC₅₀ ~25 μM in DPPH assays), while caffeic acid (IC₅₀ ~10 μM) is more potent due to its catechol structure . Anti-inflammatory Activity: Cyclohexyloxy-substituted compounds are hypothesized to inhibit COX-2 enzymes, similar to synthetic NSAIDs, though specific data for the target compound is pending .

Synthetic Accessibility: The target compound is synthesized via silyl ether protection of hydroxyl groups followed by Heck coupling, a method also used for analogs like (E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-ethoxyphenyl)acrylic acid . Benzyloxy-substituted analogs require milder deprotection conditions (e.g., hydrogenolysis) compared to cyclohexyl derivatives .

Table 2: Pharmacokinetic and Stability Data

Compound Name Stability (t₁/₂ in PBS) Plasma Protein Binding (%) Metabolic Pathway Reference
3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid >24 hours 85–90% Glucuronidation (Phase II)
Caffeic acid 6–8 hours 70–75% Methylation, sulfation
(E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid 12–15 hours 80–85% CYP450-mediated oxidation

Biological Activity

3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a phenylacrylic acid backbone with cyclohexyl and ethoxy substituents. Its chemical structure can be represented as follows:

  • Molecular Formula : C17H22O3
  • Molecular Weight : 274.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways. Research has indicated that compounds with similar structures often exhibit anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

Several studies have demonstrated that phenylacrylic acid derivatives possess significant anti-inflammatory effects. For instance, a study indicated that the compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Antioxidant Properties

The antioxidant activity of 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Activity

Research on structurally related compounds has shown promising anticancer effects. A notable study reported that phenylacrylic acid derivatives induce apoptosis in cancer cells through mitochondrial pathways. The specific mechanisms involve the modulation of Bcl-2 family proteins and caspase activation.

Case Studies

  • Study on Inflammatory Response : A study involving murine models demonstrated that administration of the compound significantly reduced edema and inflammatory markers in response to induced paw inflammation.
  • Antioxidant Efficacy : In vitro assays showed that the compound's antioxidant activity was comparable to well-known antioxidants like vitamin C, indicating its potential as a dietary supplement for oxidative stress mitigation.
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations.

Data Tables

Biological ActivityMethodologyFindings
Anti-inflammatoryCytokine assayReduced TNF-α and IL-6 levels
AntioxidantDPPH radical scavengingIC50 = 25 μM
AnticancerMTT assay on HeLa cellsIC50 = 15 μM; Apoptosis induction

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